molecular formula C13H14BrN3O2 B13378647 2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate

2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate

Katalognummer: B13378647
Molekulargewicht: 324.17 g/mol
InChI-Schlüssel: LRPTWDWMPKCMIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate is a chemical compound with the molecular formula C13H14BrN3O2 and a molecular weight of 324.18 g/mol . This compound contains a bromine atom, a butyl group, and an oxadiazolium ring, making it a unique and interesting molecule for various scientific applications.

Vorbereitungsmethoden

The synthesis of 2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxadiazolium ring play crucial roles in its reactivity and interactions. Detailed studies are required to fully understand the molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-bromo-N-(3-butyl-1,2,3-oxadiazol-3-ium-5-yl)benzenecarboximidate include:

Eigenschaften

Molekularformel

C13H14BrN3O2

Molekulargewicht

324.17 g/mol

IUPAC-Name

(1Z)-2-bromo-N-(3-butyloxadiazol-3-ium-5-yl)benzenecarboximidate

InChI

InChI=1S/C13H14BrN3O2/c1-2-3-8-17-9-12(19-16-17)15-13(18)10-6-4-5-7-11(10)14/h4-7,9H,2-3,8H2,1H3

InChI-Schlüssel

LRPTWDWMPKCMIA-UHFFFAOYSA-N

Isomerische SMILES

CCCC[N+]1=NOC(=C1)/N=C(/C2=CC=CC=C2Br)\[O-]

Kanonische SMILES

CCCC[N+]1=NOC(=C1)N=C(C2=CC=CC=C2Br)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.